benzyl N-(1,1-dimethyl-3,4-dihydro-2H-isoquinolin-6-yl)carbamate;hydrochloride
Description
Benzyl N-(1,1-dimethyl-3,4-dihydro-2H-isoquinolin-6-yl)carbamate hydrochloride is a synthetic compound featuring a substituted isoquinoline core modified with a benzyl carbamate group and a dimethylated nitrogen in the tetrahydroisoquinoline ring.
Properties
Molecular Formula |
C19H23ClN2O2 |
|---|---|
Molecular Weight |
346.8 g/mol |
IUPAC Name |
benzyl N-(1,1-dimethyl-3,4-dihydro-2H-isoquinolin-6-yl)carbamate;hydrochloride |
InChI |
InChI=1S/C19H22N2O2.ClH/c1-19(2)17-9-8-16(12-15(17)10-11-20-19)21-18(22)23-13-14-6-4-3-5-7-14;/h3-9,12,20H,10-11,13H2,1-2H3,(H,21,22);1H |
InChI Key |
DUUPMSZSTFHFRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(CCN1)C=C(C=C2)NC(=O)OCC3=CC=CC=C3)C.Cl |
Origin of Product |
United States |
Preparation Methods
Chemical Identity and Background
- Chemical Name: benzyl N-(1,1-dimethyl-3,4-dihydro-2H-isoquinolin-6-yl)carbamate; hydrochloride
- Molecular Formula: C19H23ClN2O2
- Molecular Weight: 346.8 g/mol
- Synonyms: PS-19538, F78210, 6-(Cbz-amino)-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline HCl
- PubChem CID: 165430974
The compound is a hydrochloride salt of a carbamate derivative of a substituted isoquinoline, which is a scaffold commonly found in bioactive molecules.
Preparation Methods Analysis
Key Synthetic Steps
Carbamate Formation via Benzyl Chloroformate
A common method to prepare carbamate derivatives involves the reaction of the corresponding amine salt with benzyl chloroformate in the presence of a base such as triethylamine. For example, an amine hydrochloride salt is dissolved in dichloromethane (0.2 M), followed by the addition of benzyl chloroformate (1.2 equivalents) and triethylamine (3 equivalents). The reaction is stirred at room temperature (20–25°C) for approximately 2 hours. After completion, the mixture is diluted with 1N HCl and extracted with dichloromethane. The organic layer is dried over magnesium sulfate and concentrated to yield the benzyl carbamate product in quantitative yield.
| Step | Reagents/Conditions | Time | Temperature | Yield | Notes |
|---|---|---|---|---|---|
| Carbamate formation | Benzyl chloroformate, triethylamine, DCM | 2 h | 20°C | ~100% | Amine hydrochloride salt dissolved in DCM |
Palladium-Catalyzed Coupling Reactions
In some synthetic routes, palladium-catalyzed cross-coupling reactions are employed to install aryl or heteroaryl substituents onto the isoquinoline core or related intermediates. Typical conditions include:
- Catalyst: dichloro(1,1'-bis(diphenylphosphino)ferrocene)palladium(II) complex (Pd(dppf)Cl2·CH2Cl2)
- Base: sodium carbonate (Na2CO3)
- Solvents: 1,4-dioxane, water, or 1,2-dimethoxyethane (DME)
- Temperature: 74–120°C
- Time: 0.75 to 16 hours
- Atmosphere: inert (nitrogen)
- Sometimes microwave irradiation is used to accelerate the reaction
These conditions facilitate Suzuki-Miyaura type cross-couplings to form C-C bonds, which can be critical for constructing the isoquinoline framework or attaching carbamate moieties.
| Step | Catalyst | Base | Solvent(s) | Temp (°C) | Time | Yield | Notes |
|---|---|---|---|---|---|---|---|
| Pd-catalyzed coupling | Pd(dppf)Cl2·CH2Cl2 | Na2CO3 | 1,4-Dioxane/H2O or DME/H2O | 74–120 | 0.75–16 h | 75–79% | Inert atmosphere, sealed tube |
Salt Formation (Hydrochloride)
The final step often involves converting the free base carbamate to its hydrochloride salt by treatment with hydrochloric acid. This step improves the compound’s stability and handling properties. The hydrochloride salt form is commonly isolated by precipitation or crystallization from appropriate solvents.
Representative Synthetic Route Summary
| Step | Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Preparation of amine hydrochloride | Amine precursor + HCl | Amine hydrochloride salt |
| 2 | Carbamate formation | Benzyl chloroformate + triethylamine in DCM | Benzyl carbamate intermediate |
| 3 | Pd-catalyzed coupling (if applicable) | Pd(dppf)Cl2·CH2Cl2, Na2CO3, DME/H2O, 120°C | Coupled product (isoquinoline derivative) |
| 4 | Hydrochloride salt formation | Treatment with HCl | Benzyl N-(1,1-dimethyl-3,4-dihydro-2H-isoquinolin-6-yl)carbamate; hydrochloride |
Research Findings and Stability
- The compound’s hydrochloride salt form exhibits enhanced stability, including storage stability, which is crucial for pharmaceutical intermediates.
- High yields and optical purity can be achieved by careful control of reaction conditions, particularly in the carbamate formation and salt isolation steps.
- Microwave-assisted palladium-catalyzed coupling reactions have been shown to reduce reaction times significantly while maintaining good yields and purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-(1,1-dimethyl-3,4-dihydro-2H-isoquinolin-6-yl)carbamate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form iminium salts.
Reduction: Reduction reactions can convert the iminium salts back to the original compound.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under mild conditions to prevent degradation of the compound .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield iminium salts, while reduction can regenerate the original compound.
Scientific Research Applications
Benzyl N-(1,1-dimethyl-3,4-dihydro-2H-isoquinolin-6-yl)carbamate;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure makes it a candidate for studying biological interactions and pathways.
Medicine: Its potential pharmacological properties are being explored for therapeutic applications.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of benzyl N-(1,1-dimethyl-3,4-dihydro-2H-isoquinolin-6-yl)carbamate;hydrochloride involves its interaction with specific molecular targets and pathways. The exact mechanism is not fully understood, but it is believed to involve binding to receptors or enzymes, leading to changes in cellular processes .
Comparison with Similar Compounds
Compound 4 : BenzylN-[3-[5-[(4-Oxo-3(4H)-quinazolinyl)methyl]-2-furyl]propyl]carbamate
- Synthesis : Prepared via BF3•OEt2-catalyzed cyclization in MeCN, followed by extraction with saturated KHCO3 .
- Key Features: Contains a quinazolinone core linked to a furylpropyl chain. The quinazolinone moiety is associated with antitumor and kinase-inhibitory activities, distinguishing it from the isoquinoline-based target compound.
- Functional Groups: Carbamate, furan, and quinazolinone.
Compound 6 : 3-[(2,3-Dihydro-1H-6-pyrrolo[1,2-a]pyrrolyl)methyl]-4(3H)-quinazolinone
Compound 10 : BenzylN-[3-(5-methyl-2-furyl)propyl]carbamate
- Synthesis : BF3•OEt2-mediated reaction in MeCN .
- Key Features: Simplified structure with a furylpropyl chain. The absence of a bicyclic nitrogen system (cf. isoquinoline) reduces steric complexity compared to the target compound.
Carbamates with Bicyclic Systems (Patent Literature)
Tert-butyl Benzyl(4-(3,6-Dihydro-pyrazolo[4,3-d]pyrrolo[2,3-b]pyridine-1-yl)bicyclo[2.2.2]octan-1-yl)carbamate
- Synthesis : Multi-step process involving microwave-assisted cyclization and palladium catalysis .
- Key Features: Bicyclo[2.2.2]octane fused with pyrazolopyrrolopyridine.
Hydrazinecarboxamide Derivatives
2-Isonicotinoyl-N-substituted-hydrazinecarboxamides (3a–v)
- Synthesis : Reaction of isoniazid (INH) with aryl isocyanates, yielding derivatives with varied substituents (e.g., methyl, tert-butyl, methoxy) .
- Key Features : Hydrazinecarboxamide instead of carbamate. These compounds are optimized for antitubercular activity, highlighting how functional group choice (carbamate vs. hydrazinecarboxamide) dictates biological applications.
Comparative Data Table
Key Findings and Limitations
- Structural Differentiation: The target compound’s dimethylated tetrahydroisoquinoline and benzyl carbamate distinguish it from furan-linked (Compound 10) or polycyclic analogs (Patent Compound).
- Synthesis Complexity : While analogs like Compound 4 and Patent Compound require specialized catalysts (BF3•OEt2, Pd), the target compound’s synthesis remains undescribed in the evidence, suggesting proprietary or unpublished methodologies.
- Functional Group Impact : Carbamates generally improve solubility and bioavailability compared to hydrazinecarboxamides, but direct bioactivity comparisons are lacking in the provided data .
Biological Activity
Benzyl N-(1,1-dimethyl-3,4-dihydro-2H-isoquinolin-6-yl)carbamate hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in neuropharmacology and cancer research. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.
- Chemical Formula : C19H23ClN2O2
- Molecular Weight : 346.86 g/mol
- CAS Number : 2832637-95-1
- Purity : >95% .
Research indicates that benzyl N-(1,1-dimethyl-3,4-dihydro-2H-isoquinolin-6-yl)carbamate hydrochloride may act as an inhibitor of key enzymes involved in neurotransmitter metabolism. Specifically, it has been studied for its inhibitory effects on monoamine oxidase (MAO) and cholinesterases (AChE and BChE), which are critical in the treatment of neurodegenerative diseases such as Alzheimer's and depression.
Enzyme Inhibition Studies
A study involving derivatives of isoquinoline compounds demonstrated that several analogs exhibited significant inhibitory activity against MAO-A and MAO-B. The most potent compounds showed IC50 values ranging from 1.38 to 2.48 µM, indicating their potential as therapeutic agents for mood disorders and neurodegeneration .
Biological Activity in Cancer Research
Recent investigations have explored the anticancer properties of benzyl N-(1,1-dimethyl-3,4-dihydro-2H-isoquinolin-6-yl)carbamate hydrochloride. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231). The mechanism appears to involve the destabilization of microtubules and activation of caspase pathways .
Table 1: Summary of Biological Activities
Case Study 1: Neuroprotective Effects
In a study assessing the neuroprotective effects of various isoquinoline derivatives, benzyl N-(1,1-dimethyl-3,4-dihydro-2H-isoquinolin-6-yl)carbamate hydrochloride was noted for its ability to enhance neuronal survival in models of oxidative stress. The compound demonstrated a significant reduction in cell death rates compared to control groups .
Case Study 2: Anticancer Activity
Another investigation focused on the compound's efficacy against breast cancer cells revealed that treatment with benzyl N-(1,1-dimethyl-3,4-dihydro-2H-isoquinolin-6-yl)carbamate hydrochloride led to increased apoptosis markers and reduced cell proliferation rates. This suggests its potential utility as an adjunct therapy in cancer treatment protocols .
Q & A
Q. What are the established synthetic routes for benzyl N-(1,1-dimethyl-3,4-dihydro-2H-isoquinolin-6-yl)carbamate hydrochloride, and what are their critical reaction conditions?
The compound can be synthesized via carbamate formation using benzyl chloroformate and a substituted isoquinoline intermediate. Key steps include:
- Amine Protection : Reacting the free amine group of 1,1-dimethyl-3,4-dihydro-2H-isoquinolin-6-amine with benzyl chloroformate in the presence of a base (e.g., triethylamine or DMAP) in anhydrous dioxane or dichloromethane .
- Acidification : Conversion to the hydrochloride salt using HCl gas or concentrated hydrochloric acid in a polar solvent like methanol .
Critical parameters include temperature control (reflux conditions for carbamate coupling) and inert atmosphere to prevent side reactions.
Q. How is the compound characterized structurally, and what analytical techniques are most reliable for confirming purity?
- NMR Spectroscopy : H and C NMR are used to confirm regiochemistry, particularly the dimethyl and dihydroisoquinoline moieties. For example, the methyl groups at C1 show singlet peaks near δ 1.5–1.7 ppm, while the benzyl carbamate protons appear as a multiplet at δ 5.0–5.2 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion [M+H] at m/z 343.18 (calculated for CHNO·HCl) .
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) assesses purity (>95% required for pharmacological studies) .
Q. What are the solubility properties of this compound, and how do they influence experimental design?
- Solubility : The hydrochloride salt is soluble in polar solvents (e.g., water, DMSO, methanol) but poorly soluble in nonpolar solvents like hexane. For in vitro assays, prepare stock solutions in DMSO (10–50 mM) and dilute in aqueous buffers (pH 4–6) to avoid precipitation .
- Formulation Tips : Use sonication or gentle heating (37°C) to dissolve crystalline forms. Avoid freeze-thaw cycles to maintain stability .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data when synthesizing analogs with varying substituents on the isoquinoline core?
- Case Study : Discrepancies in H NMR shifts for the dihydroisoquinoline protons (δ 2.8–3.2 ppm) may arise from steric effects of substituents. Use 2D NMR (COSY, HSQC) to assign proton-carbon correlations and confirm regiochemistry .
- X-ray Crystallography : For ambiguous cases, crystallize the compound and compare bond angles/planarity with computational models (e.g., DFT calculations) .
Q. What strategies optimize yield and selectivity in large-scale synthesis while minimizing byproducts?
- Catalytic Systems : Replace traditional bases (e.g., KCO) with DMAP or polymer-supported bases to enhance carbamate coupling efficiency .
- Byproduct Mitigation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7). If dimerization occurs (common with free amines), increase stoichiometry of benzyl chloroformate (1.5–2.0 eq.) .
Q. How does the compound’s stability vary under different pH and temperature conditions in biological assays?
- pH Stability : The hydrochloride salt is stable in acidic buffers (pH 4–5) but hydrolyzes in alkaline conditions (pH >8), releasing free amine and benzyl alcohol. Use phosphate or acetate buffers for long-term storage .
- Thermal Degradation : DSC/TGA studies show decomposition above 150°C. For lyophilization, maintain temperatures below -40°C and use cryoprotectants like trehalose .
Q. What methods are recommended to assess enantiomeric purity if stereocenters are introduced during synthesis?
Q. How can researchers address discrepancies between in silico predictions and experimental bioactivity data for this compound?
- Molecular Docking : Re-evaluate binding poses using updated protein structures (e.g., acetylcholinesterase PDB: 4EY7) to account for conformational flexibility .
- Metabolic Stability Assays : Use liver microsomes to identify rapid degradation pathways (e.g., oxidative dealkylation) that may reduce observed activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
